molecular formula C15H10N2O6 B608627 Lomofungin CAS No. 26786-84-5

Lomofungin

Cat. No. B608627
CAS RN: 26786-84-5
M. Wt: 314.25
InChI Key: CRANETCJDDEINO-UHFFFAOYSA-N
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Description

Lomofungin is a natural product compound first isolated from the soil-dwelling Gram-positive bacteria Streptomyces lomodensis . It has a broad antibacterial and antifungal spectrum, being active against gram-positive and gram-negative bacteria, yeasts, and other fungi .


Synthesis Analysis

The biosynthesis of Lomofungin involves a genomic locus consisting of 23 open reading frames that includes the core phenazine biosynthesis gene cluster lphzGFEDCB . A putative flavin-dependent monooxygenase gene, lomo10, was also identified in this locus . Inactivation of lomo10 resulted in the biosynthesis of a new phenazine metabolite, suggesting that lomo10 is responsible for the hydroxylation of Lomofungin at its C-7 position .


Molecular Structure Analysis

Lomofungin has a molecular weight of 314.25 and a chemical formula of C15H10N2O6 . It undergoes spontaneous dimerization in DMSO, producing dilomofungin .


Chemical Reactions Analysis

Lomofungin undergoes spontaneous dimerization in DMSO, producing dilomofungin, whose inhibition of MBNL1–(CUG)12 binding was 17-fold more potent than Lomofungin itself .


Physical And Chemical Properties Analysis

Lomofungin has a molecular weight of 314.25 and a chemical formula of C15H10N2O6 . It has a melting point of >320 °C and a predicted density of 1.663±0.06 g/cm3 .

Scientific Research Applications

  • Inhibition of RNA Synthesis in Yeast : Lomofungin rapidly and selectively inhibits the synthesis of high molecular weight RNA in yeast such as Saccharomyces cerevisiae and Schizosaccharomyces pombe. This inhibition affects RNA polymerases and halts RNA chain elongation (Fraser, Creanor, & Mitchison, 1973).

  • Impact on DNA-Dependent RNA Polymerases : It's a potent inhibitor of DNA-dependent RNA polymerases in organisms like Escherichia coli and Saccharomyces strain 1016. Lomofungin acts directly on the polymerase, not the template or substrate, and does not generally react with proteins (Cano, Kuo, & Lampen, 1973).

  • Effect on RNA Synthesis in Protoplasts : In protoplasts of Saccharomyces strain 1016, lomofungin inhibits RNA synthesis significantly while not impacting protein synthesis. It affects the biosynthesis of ribosomal precursor RNAs and messenger RNAs (Kuo, Cano, & Lampen, 1973).

  • Antimicrobial Properties : Lomofungin is identified as an antimicrobial agent effective against a variety of pathogenic fungi, yeasts, and bacteria (Johnson & Dietz, 1969).

  • Nuclei Staining in Cells : It can stain the nuclei in cells and protoplasts of living yeasts, molds, and green algae, confirming its presence in these nuclei through electron microscopy (Kopecká & Gabriel, 1978).

  • Mode of Action : Lomofungin’s inhibition of RNA synthesis in yeast occurs at both chain initiation and elongation levels. Its effect is dependent on the nature and concentration of divalent cations used, with different complexes formed between lomofungin and these cations (Ruet, Bouhet, Buhler, & Sentenac, 1975).

  • Application in Iron Homeostasis : Lomofungin has been identified as a potential drug candidate for enhancing intracellular labile Fe(II) through the downregulation of ferritin protein (Hirayama, Niwa, Hirosawa, & Nagasawa, 2020).

  • Inhibitory Effects in Cancer Research : It inhibits the enzyme ADAM17 in hepatocellular carcinoma cells, potentially making it an attractive agent for HCC immunotherapy (Arai et al., 2018).

properties

IUPAC Name

methyl (6Z)-7-hydroxy-6-(hydroxymethylidene)-4,9-dioxo-10H-phenazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O6/c1-23-15(22)6-2-3-8(19)13-11(6)16-14-10(21)4-9(20)7(5-18)12(14)17-13/h2-5,16,18,20H,1H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXARWIJAYOANV-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=NC3=C(N2)C(=O)C=C(C3=CO)O)C(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C2C(=NC\3=C(N2)C(=O)C=C(/C3=C\O)O)C(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90949590
Record name Methyl 6-formyl-4,7,9-trihydroxyphenazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lomondomycin

CAS RN

26786-84-5
Record name LOMOFUNGIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156939
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name LOMOFUNGIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 6-formyl-4,7,9-trihydroxyphenazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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